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molecular formula C10H13BrN2O B6602325 N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea CAS No. 28170-76-5

N'-(4-Bromo-3-methylphenyl)-N,N-dimethylurea

Cat. No. B6602325
M. Wt: 257.13 g/mol
InChI Key: GMNJKOXQBKJDAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972951

Procedure details

4-Bromo-3-methylaniline (5.00 g, 27 mmol), triethylamine (3.9 ml, 28 mmol), 4-(dimethylamino)pyridine (0.5 g, 4 mmol) and dimethylcarbamyl chloride (2.6 ml, 28 mmol) were mixed in dichloromethane (100 ml), and left to stand for 2 weeks. The solution was then washed with dilute hydrochloric acid, dried (Na2SO4) and evaporated to give a solid. This was triturated with ether, and the solid was filtered off and dried, affording the title compound (2.51 g, 36%) as an off-white solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[CH3:9].C(N(CC)CC)C.[CH3:17][N:18]([CH3:22])[C:19](Cl)=[O:20]>CN(C)C1C=CN=CC=1.ClCCl>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:19](=[O:20])[N:18]([CH3:22])[CH3:17])=[CH:4][C:3]=1[CH3:9]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C
Name
Quantity
3.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.6 mL
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
0.5 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
WAIT
Type
WAIT
Details
to stand for 2 weeks
WASH
Type
WASH
Details
The solution was then washed with dilute hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This was triturated with ether
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NC(N(C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.51 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 36.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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